molecular formula C23H16Br2N2O2 B2553159 (E)-N-(2-bromophenyl)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide CAS No. 380568-60-5

(E)-N-(2-bromophenyl)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide

Cat. No. B2553159
M. Wt: 512.201
InChI Key: MXASPDCYCGEHBE-UHFFFAOYSA-N
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Description

(E)-N-(2-bromophenyl)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promise in various applications, including its use as a tool for studying biological processes and as a potential therapeutic agent.

Mechanism Of Action

The mechanism of action of (E)-N-(2-bromophenyl)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide involves its ability to inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. By inhibiting the activity of PARP, (E)-N-(2-bromophenyl)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide can induce cell death in cancer cells that have defects in DNA repair pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of (E)-N-(2-bromophenyl)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide are primarily related to its ability to inhibit the activity of certain enzymes. In addition to its effects on PARP, this compound has also been shown to inhibit the activity of other enzymes, including tyrosine kinases and serine/threonine kinases. These effects can lead to changes in cellular signaling pathways and ultimately affect cellular processes such as proliferation and apoptosis.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using (E)-N-(2-bromophenyl)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This can allow researchers to study the function of these enzymes in greater detail. Additionally, (E)-N-(2-bromophenyl)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide has been shown to have low toxicity in vitro, which makes it a useful tool for studying cellular processes without causing significant harm to cells.
However, there are also limitations to using (E)-N-(2-bromophenyl)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide in lab experiments. One limitation is that this compound may not be effective in all cell types or under all experimental conditions. Additionally, the effects of (E)-N-(2-bromophenyl)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide may be influenced by other factors such as the presence of other drugs or compounds in the experimental system.

Future Directions

There are several future directions for research on (E)-N-(2-bromophenyl)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide. One area of interest is the potential use of this compound as a therapeutic agent in the treatment of cancer and other diseases. Additionally, further studies are needed to better understand the mechanism of action of (E)-N-(2-bromophenyl)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide and its effects on cellular processes. Finally, there is a need for the development of more selective inhibitors of specific enzymes, which could lead to the development of more effective therapies for a range of diseases.

Synthesis Methods

The synthesis of (E)-N-(2-bromophenyl)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide involves several steps. The first step is the reaction between 2-bromoaniline and 4-bromobenzaldehyde to form the intermediate 2-bromo-4-[(4-bromophenyl)methoxy]benzaldehyde. This intermediate is then reacted with malononitrile in the presence of a base to form the final product, (E)-N-(2-bromophenyl)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide.

Scientific Research Applications

(E)-N-(2-bromophenyl)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide has been used in various scientific research applications. One of the primary uses of this compound is as a tool for studying biological processes. It has been shown to inhibit the activity of certain enzymes, which can help researchers better understand how these enzymes function in the body. Additionally, (E)-N-(2-bromophenyl)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and inflammation.

properties

IUPAC Name

(E)-N-(2-bromophenyl)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Br2N2O2/c24-19-9-5-17(6-10-19)15-29-20-11-7-16(8-12-20)13-18(14-26)23(28)27-22-4-2-1-3-21(22)25/h1-13H,15H2,(H,27,28)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXASPDCYCGEHBE-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)/C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-bromophenyl)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide

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